molecular formula C22H26N6O3 B2689585 1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896597-64-1

1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2689585
CAS No.: 896597-64-1
M. Wt: 422.489
InChI Key: VNCPHHLVZJIXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative intended for research use in pharmaceutical chemistry and oncology. This compound is of significant interest in the design of targeted anti-cancer agents, particularly for investigating multi-kinase inhibition strategies. Compounds within the 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (methylxanthine) scaffold have demonstrated promising anti-proliferative activity against various cancer cell lines, making them a key focus in cancer drug discovery research . The structural motif of this compound, featuring a morpholinoethyl side chain, is commonly incorporated to influence the molecule's physicochemical properties and its interaction with biological targets. The 8-(m-tolyl) substituent is a characteristic feature explored to enhance binding affinity and selectivity towards kinase enzymes. Research on analogous purine-dione derivatives has shown that such structures can act as potent inhibitors of pivotal oncogenic kinases, including EGFR and B-Raf, which are critical signaling proteins in cancer cell proliferation and survival . The simultaneous targeting of multiple kinase pathways is a modern approach to overcome drug resistance in cancer therapy, and this compound provides a core structure for such investigative work . Researchers can utilize this chemical in in vitro assays to evaluate its anti-proliferative potency, to study its mechanism of action through kinase inhibition profiling, and as a lead compound for further structural optimization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-6-(3-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-15-5-4-6-17(13-15)28-16(2)14-27-18-19(23-21(27)28)24(3)22(30)26(20(18)29)8-7-25-9-11-31-12-10-25/h4-6,13-14H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCPHHLVZJIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential pharmacological applications. This compound belongs to the imidazopurine class and has been studied for its biological activity, particularly in relation to neuropharmacology and enzyme inhibition. Its molecular formula is C22H26N6O3, and it exhibits a complex structure that contributes to its diverse biological effects.

  • Molecular Formula : C22H26N6O3
  • Molecular Weight : 422.49 g/mol
  • Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4B and PDE10A. These enzymes play crucial roles in the regulation of intracellular signaling pathways, particularly those involving cyclic nucleotides like cAMP and cGMP.

Key Mechanisms:

  • PDE Inhibition : By inhibiting PDE4B and PDE10A, the compound increases the levels of cyclic AMP (cAMP), which can enhance neurotransmitter release and improve mood-related behaviors.
  • Serotonin Receptor Modulation : The compound has demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant and anxiolytic properties.

Biological Activity Studies

Recent studies have focused on the antidepressant and anxiolytic effects of this compound. For instance, in a forced swim test (FST) in mice, it exhibited significant antidepressant-like activity at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in immobility in FST
AnxiolyticGreater potency than diazepam
PDE4B InhibitionIncreased cAMP levels
Serotonin Receptor AffinityAffinity for 5-HT1A and 5-HT7

Case Studies

  • Antidepressant Efficacy : A study evaluated the effects of various derivatives of imidazo[2,1-f]purine compounds on serotonin receptor affinity and PDE inhibition. The results indicated that modifications to the morpholinoethyl side chain significantly enhanced the antidepressant-like effects in animal models .
  • Neuropharmacological Assessment : In another investigation, researchers assessed the neuropharmacological profiles of related compounds. The findings suggested that compounds with similar structures could serve as lead candidates for developing new antidepressants due to their ability to modulate serotonin pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a common imidazopurine-dione scaffold with derivatives such as AZ-853, AZ-861, and compound 3i (Table 1). Key structural differences include:

  • Position 3 substituent: The morpholinoethyl group distinguishes it from piperazinylalkyl (AZ-853, AZ-861) or isobutyl (compound in ) substituents.
  • Position 8 substituent : The m-tolyl group contrasts with fluorophenyl (AZ-853), trifluoromethylphenyl (AZ-861), or phenethyl () moieties.
  • Methylation patterns : 1,7-Dimethylation differs from 1,3,7-trimethyl (compound 3i) or 1,6,7-trimethyl () configurations.

Table 1. Structural Comparison of Imidazopurine-Dione Derivatives

Compound Name Position 3 Substituent Position 8 Substituent Methylation Pattern Key Functional Groups
Target Compound 2-Morpholinoethyl m-Tolyl (3-methylphenyl) 1,7-Dimethyl Morpholine, m-Tolyl
AZ-853 1,3-Dimethyl 4-(4-(2-Fluorophenyl)piperazinyl)butyl 1,3-Dimethyl Fluorophenylpiperazine
AZ-861 1,3-Dimethyl 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl 1,3-Dimethyl Trifluoromethylphenylpiperazine
Compound 3i 1,3,7-Trimethyl 5-(4-(2-Fluorophenyl)piperazinyl)pentyl 1,3,7-Trimethyl Fluorophenylpiperazine
Compound 5 () 1,3-Dimethyl 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl 1,3-Dimethyl Dihydroisoquinolinyl
Compound 3-Isobutyl 2-(4-Morpholinyl)ethyl 1,6,7-Trimethyl Isobutyl, Morpholine
Pharmacological Activity
2.2.1 Receptor Affinity and Selectivity
  • Target Compound: Limited direct data, but morpholinoethyl groups are associated with moderate 5-HT1A receptor affinity due to hydrogen-bonding interactions with the morpholine oxygen .
  • AZ-853/AZ-861 : Exhibit high 5-HT1A receptor affinity (Ki = 0.6 nM and 0.2 nM, respectively), with AZ-861 showing stronger partial agonism due to its trifluoromethylphenyl group enhancing lipophilicity and receptor binding .
  • Compound 3i : Demonstrates dual 5-HT1A/5-HT7 receptor activity (Ki = 1.2 nM for 5-HT1A) and anxiolytic effects at low doses (2.5 mg/kg) .
2.2.2 Efficacy in Preclinical Models
  • Antidepressant Activity :

    • AZ-853 and AZ-861 reduce immobility time in the forced swim test (FST) by 40–50% at 2.5 mg/kg, with AZ-853 showing superior brain penetration .
    • Compound 3i achieves similar efficacy but with additional anxiolytic effects .
    • The target compound’s m-tolyl group may enhance metabolic stability but requires validation in behavioral assays.
  • Side Effects: AZ-853 causes weight gain and α1-adrenolytic hypotension, whereas AZ-861 induces lipid metabolism disturbances . Morpholinoethyl-substituted derivatives (e.g., ) show fewer cardiovascular effects compared to piperazinyl analogs .

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